![molecular formula C12H16N2O3S B13224221 1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate CAS No. 1252046-17-5](/img/structure/B13224221.png)
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a fused pyrazinoindole ring system. The presence of this ring system imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indole methanesulfonate typically involves multicomponent reactions (MCRs). One common method is the Ugi-four-component condensation, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction yields Ugi-adducts, which then undergo intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of metal-free conditions and base-mediated approaches, such as using sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures, can be advantageous for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of hexahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Applications De Recherche Scientifique
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydropyrazino[1,2-a]indole methanesulfonate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the phosphorylation of Akt, a key protein in the signaling pathway involved in cell survival and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrazino[1,2-a]indole-3-carboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Hexahydro-1,2,3,4-tetrahydropyrazino[1,2-a]indole: The reduced form of the compound, which has different chemical reactivity and biological properties.
Substituted pyrazinoindole derivatives: These compounds have various substituents on the pyrazinoindole ring, leading to a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1252046-17-5 |
|---|---|
Formule moléculaire |
C12H16N2O3S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4) |
Clé InChI |
TZYZUFXTFMZQKR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)

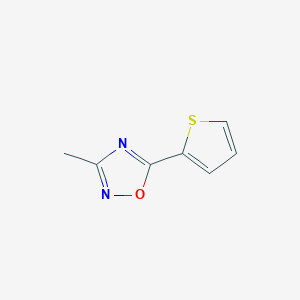
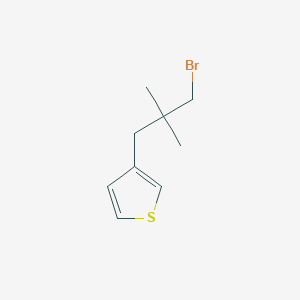
![Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13224159.png)
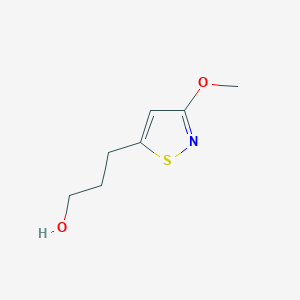
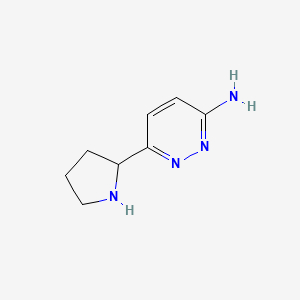

![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)

![3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13224191.png)
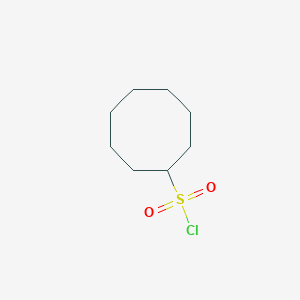
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B13224195.png)
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid](/img/structure/B13224203.png)
